1-Bromo-6-trifluoromethoxy-naphthalene
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Overview
Description
1-Bromo-6-trifluoromethoxy-naphthalene is an organic compound with the molecular formula C11H6BrF3O and a molecular weight of 291.06 g/mol . This compound is characterized by the presence of a bromine atom and a trifluoromethoxy group attached to a naphthalene ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-6-trifluoromethoxy-naphthalene can be synthesized through several methods, including:
Trifluoromethoxylation: The trifluoromethoxy group can be introduced using trifluoromethoxy reagents under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and trifluoromethoxylation processes, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-6-trifluoromethoxy-naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: This reaction typically involves palladium catalysts and boron reagents under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted naphthalene derivatives can be obtained.
Coupling Products: The coupling reactions yield biaryl compounds with diverse functional groups.
Scientific Research Applications
1-Bromo-6-trifluoromethoxy-naphthalene finds applications in various fields, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the development of bioactive compounds and molecular probes.
Medicine: The compound is involved in the synthesis of potential drug candidates.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-6-trifluoromethoxy-naphthalene involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromine atom acts as a leaving group, facilitating substitution reactions, while the trifluoromethoxy group influences the electronic properties of the naphthalene ring, affecting its reactivity .
Comparison with Similar Compounds
- 1-Bromo-2-trifluoromethoxy-naphthalene
- 1-Bromo-4-trifluoromethoxy-naphthalene
- 1-Bromo-5-trifluoromethoxy-naphthalene
Uniqueness: 1-Bromo-6-trifluoromethoxy-naphthalene is unique due to the specific positioning of the bromine and trifluoromethoxy groups on the naphthalene ring, which imparts distinct reactivity and properties compared to its isomers .
Properties
IUPAC Name |
1-bromo-6-(trifluoromethoxy)naphthalene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrF3O/c12-10-3-1-2-7-6-8(4-5-9(7)10)16-11(13,14)15/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLOSYJDUQWBFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OC(F)(F)F)C(=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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